molecular formula C8H15NO2 B1585492 (R)-ethyl piperidine-3-carboxylate CAS No. 25137-01-3

(R)-ethyl piperidine-3-carboxylate

Cat. No. B1585492
CAS RN: 25137-01-3
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-SSDOTTSWSA-N
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Description

“®-ethyl piperidine-3-carboxylate” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “®-Methyl piperidine-3-carboxylate”, has been identified1. It is stored in a dark place, sealed in dry, and stored in a freezer under -20C1.



Molecular Structure Analysis

The molecular structure of “®-ethyl piperidine-3-carboxylate” is not directly available. However, a similar compound, “®-Methyl piperidine-3-carboxylate”, has a molecular weight of 143.191. The InChI code is 1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s11.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-ethyl piperidine-3-carboxylate” are not directly available. However, a similar compound, “®-Methyl piperidine-3-carboxylate”, is known to be a liquid or solid or semi-solid form1. It is stored in a dark place, sealed in dry, and stored in a freezer under -20C1.


Scientific Research Applications

Microbial Reduction Applications

(R)-ethyl piperidine-3-carboxylate has been studied in the context of microbial reduction. For instance, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a related compound, was reduced microbially to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate in high diastereo- and enantioselectivities (Guo et al., 2006).

Synthesis and Biological Evaluation

A series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, showcasing the compound's potential in inhibitory activities (Zhang et al., 2007).

Scalable Synthesis

A practical and scalable synthesis approach for ethyl (R)-piperidine-3-acetate, a compound related to (R)-ethyl piperidine-3-carboxylate, was developed. This synthesis is significant for industrial applications, demonstrating the compound's scalability and utility (Zhu et al., 2012).

Kinetic and Mechanism Studies

Studies on the elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate have been conducted. These studies provide insights into the compound's behavior under various conditions, such as in the gas phase, contributing to a deeper understanding of its chemical properties (Monsalve et al., 2006).

Synthesis of Labelled Compounds

The synthesis of 14C-labelled (R)- and (S)-ethyl 3-[carboxyl-14C]piperidinecarboxylate was reported, emphasizing the compound's importance in the creation of labelled compounds for research purposes (Valsborg & Foged, 1997).

Asymmetric Synthesis Applications

A novel asymmetric synthesis approach for a related compound, CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, was developed starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This indicates the compound's potential in the development of asymmetric synthesis methods (Hao et al., 2011).

Structural and Spectroscopic Analysis

The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized, offering insights into the compound's structural and spectroscopic properties. This analysis is crucial for understanding the compound's interaction with other chemicals (Bartoszak-Adamska et al., 2011).

Future Directions

There is limited information on the future directions of “®-ethyl piperidine-3-carboxylate”. However, a related compound, “methyl piperidine-3-carboxylate”, has been mentioned in the context of obesity treatment. It has been found to promote WAT beiging, reduce body weight, and correct metabolic disorders in diet-induced obese mice3. This suggests potential therapeutic applications in obesity-associated diseases3.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

ethyl (3R)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948001
Record name Ethyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-ethyl piperidine-3-carboxylate

CAS RN

25137-01-3
Record name (-)-Ethyl nipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25137-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, ethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
[Compound]
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of the above crude chloride (1.14 g, 3.5 mmol), (R)-3-piperidinecarboxylic acid ethyl ester (L)-tartrate (1.05 g, 3.5 mmol), dried potassium carbonate (1.94 g, 14 mmol), sodium iodide (0.53 g, 3.5 mmol) and 2-butanone (15 ml) was heated at reflux temperature for 60 h. The reaction mixture was filtered, the filtrate washed with 2-butanone (10 ml) and the combined filtrates evapoated in vacuo. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:3) containing triethylamine (2.5%) as eluent. This afforded the product, (R)-1-(3-2-chloro-12H-dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-3-piperidinecarboxylic acid ethyl ester (0.77 g, 49%) as an oil.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-ethyl piperidine-3-carboxylate
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(R)-ethyl piperidine-3-carboxylate
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(R)-ethyl piperidine-3-carboxylate
Reactant of Route 4
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(R)-ethyl piperidine-3-carboxylate
Reactant of Route 5
(R)-ethyl piperidine-3-carboxylate
Reactant of Route 6
(R)-ethyl piperidine-3-carboxylate

Citations

For This Compound
12
Citations
NA Frolov, AN Vereshchagin - International Journal of Molecular Sciences, 2023 - mdpi.com
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than …
Number of citations: 13 www.mdpi.com
S Bhavsar, S Joshi, V Deshmukh, S Pawar, B Dond… - Chemical Papers, 2023 - Springer
Zidebactam (WCK 5107) is a novel β-lactam enhancer (BLE), developed by Wockhardt, exhibiting standalone antimicrobial activities against panel of gram-negative pathogens. …
Number of citations: 0 link.springer.com
T Huang, J Sun, Q Wang, J Gao, Y Liu - Molecules, 2015 - mdpi.com
Acetyl-coenzyme A carboxylases (ACCs) play critical roles in the regulation of fatty acid metabolism and have been targeted for the development of drugs against obesity, diabetes and …
Number of citations: 21 www.mdpi.com
F Du, R Cao, L Chen, J Sun, Y Shi, Y Fu… - … Pharmaceutica Sinica B, 2022 - Elsevier
Soluble epoxide hydrolase (sEH) is related to arachidonic acid cascade and is over-expressed in a variety of diseases, making sEH an attractive target for the treatment of pain as well …
Number of citations: 2 www.sciencedirect.com
S Liu, Y Jiang, R Yan, Z Li, S Wan, T Zhang… - European Journal of …, 2019 - Elsevier
ALK and ROS1 kinases have become promising therapeutic targets since Crizotinib was used to treat non-small-cell lung cancer clinically. Aiming to explore new potent inhibitors, a …
Number of citations: 19 www.sciencedirect.com
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org
H Qiu, NLT Padivitage, LA Frink, DW Armstrong - Tetrahedron: Asymmetry, 2013 - Elsevier
The enantiomeric purity of chiral reagents used in asymmetric syntheses directly affects the apparent reaction selectivity and the product’s enantiomeric excess. Herein, 46 recently …
Number of citations: 13 www.sciencedirect.com
YA Liu, Q Jin, Q Ding, X Hao, T Mo, S Yan… - …, 2020 - Wiley Online Library
Loss of β‐cell mass and function can lead to insufficient insulin levels and ultimately to hyperglycemia and diabetes mellitus. The mainstream treatment approach involves regulation of …
H Zhang - 2017 - napier-repository.worktribe.com
GABA (gamma-amino butanoic acid) is the main inhibitory neurotransmitter in the mammalian central nervous system. GABA has been found to play an inhibitory role in some cancers, …
Number of citations: 2 napier-repository.worktribe.com
M Petrera, T Wein, L Allmendinger, M Sindelar… - …, 2016 - Wiley Online Library
A new series of potent and selective mGAT1 inhibitors has been identified, featuring a nipecotic acid residue and an N‐butenyl linker with a 2‐biphenyl residue at the ω‐position. …

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